Product packaging for 6-(amino(phenyl)methyl)pyridin-2(1H)-one(Cat. No.:CAS No. 140372-87-8)

6-(amino(phenyl)methyl)pyridin-2(1H)-one

Cat. No.: B2788471
CAS No.: 140372-87-8
M. Wt: 200.241
InChI Key: VWAAALJNGHUMGC-UHFFFAOYSA-N
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Description

Significance of Pyridin-2(1H)-one Core Structures in Heterocyclic Chemistry

The pyridin-2(1H)-one core is a privileged scaffold in heterocyclic chemistry and medicinal chemistry. researchgate.netnih.gov This six-membered nitrogen-containing heterocycle is a structural isomer of pyridine (B92270) and is characterized by a carbonyl group at the 2-position. Its significance stems from several key features. The pyridinone ring can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form multiple interactions with biological targets. nih.gov This versatile binding capability makes it a valuable component in the design of therapeutic agents.

Furthermore, the pyridin-2(1H)-one scaffold is considered a bioisostere for various functional groups, including amides and phenyl rings. nih.gov This allows chemists to replace existing moieties in biologically active molecules with the pyridinone ring to modulate properties such as solubility, metabolic stability, and binding affinity. The aromatic nature of the ring system also provides a rigid framework for the spatial orientation of substituents, which is crucial for optimizing interactions with specific biological targets. Its prevalence in numerous FDA-approved drugs underscores its importance in drug discovery and development. nih.gov

Historical Context of Pyridin-2(1H)-one Derivatives in Academic Synthesis and Biological Exploration

The exploration of pyridin-2(1H)-one derivatives has a rich history, with early investigations focusing on their fundamental synthesis and reactivity. The first isolation of a pyridone alkaloid, ricinine, dates back to the 19th century, with its core 2-pyridone structure being elucidated in 1904. nih.gov Over the decades, a multitude of synthetic methodologies have been developed to access this important heterocyclic system. These methods can be broadly categorized into two main approaches: the modification of a pre-existing pyridine ring or the cyclization of acyclic precursors. researchgate.net

Historically, the synthesis often involved multi-step procedures. However, modern organic synthesis has seen the development of more efficient one-pot and multicomponent reactions to construct the pyridinone core with diverse substitution patterns. researchgate.net The biological exploration of these derivatives has paralleled the advancements in their synthesis. Initially recognized for their presence in natural products, researchers soon discovered that synthetic pyridin-2(1H)-ones exhibited a wide array of biological activities. This has led to extensive investigations into their potential as therapeutic agents, with numerous studies reporting their efficacy in various disease models. researchgate.net

Rationale for Investigating Substituted Pyridin-2(1H)-ones, with Emphasis on the 6-(Amino(phenyl)methyl) Moiety

The investigation of substituted pyridin-2(1H)-ones is driven by the desire to fine-tune their physicochemical and biological properties. The introduction of different substituents at various positions on the pyridinone ring can have a profound impact on their activity and selectivity. nih.gov Structure-activity relationship (SAR) studies are central to this process, guiding the design of new analogues with improved therapeutic potential. researchgate.netnih.gov

The substitution at the 6-position of the pyridin-2(1H)-one ring is of particular interest. This position is often targeted for modification to explore its influence on the molecule's interaction with biological systems. For instance, studies on various 6-substituted derivatives have shown that the nature of the substituent can significantly affect their biological activity. researchgate.net

The specific moiety, 6-(amino(phenyl)methyl), introduces several key features. The phenyl group provides a bulky, hydrophobic component that can engage in pi-stacking or hydrophobic interactions with a biological target. The amino group introduces a basic center and a potential hydrogen bond donor, which can be crucial for binding affinity and solubility. The stereocenter at the benzylic carbon also introduces the possibility of stereoisomers with differential biological activities. The combination of these features within the 6-(amino(phenyl)methyl) substituent presents a compelling rationale for its investigation as a modulator of the biological profile of the pyridin-2(1H)-one scaffold. While specific research findings on the biological activity of 6-(amino(phenyl)methyl)pyridin-2(1H)-one are not detailed in the provided search results, the general principles of medicinal chemistry suggest that this substitution pattern is a rational approach to exploring new chemical space and identifying novel bioactive compounds.

Overview of Research Trajectories for Novel Pyridin-2(1H)-one Analogues

Current research on novel pyridin-2(1H)-one analogues is proceeding along several promising trajectories. A primary focus remains in the area of medicinal chemistry, where the scaffold is being utilized to develop inhibitors for a wide range of biological targets. These include enzymes such as kinases and urease, as well as receptors involved in various signaling pathways. researchgate.netnih.gov The broad spectrum of reported biological activities for pyridinone derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, continues to fuel their exploration for new therapeutic applications. researchgate.netresearchgate.net

Another significant research direction involves the development of more efficient and sustainable synthetic methods for the preparation of these compounds. This includes the use of green chemistry principles, such as the development of one-pot multicomponent reactions and the use of environmentally benign catalysts. researchgate.net Furthermore, there is growing interest in the application of pyridin-2(1H)-ones in materials science, leveraging their unique photophysical and electronic properties. The continued exploration of this versatile scaffold is expected to yield new discoveries in both fundamental chemistry and its practical applications.

Detailed Research Findings

While specific experimental data for the synthesis and biological activity of this compound (CAS Number: 140372-87-8) are not extensively detailed in the provided search results, a general understanding of the properties and synthesis of related compounds can be inferred. The following tables summarize typical data for substituted pyridin-2(1H)-one derivatives, providing a contextual framework for the target compound.

Table 1: Physicochemical Properties of Representative Pyridin-2(1H)-one Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Physical Form
This compoundC12H12N2O200.24Powder
6-Amino-1-methylpyridin-2-oneC6H8N2O124.14Solid
4-hydroxy-6-methylpyridin-2(1H)-oneC6H7NO2125.12Solid

Table 2: Biological Activities of Various Pyridin-2(1H)-one Analogs

Compound ClassBiological Target/ActivityObserved Effect
1,6-diaryl pyridin-2(1H)-one analogsAntiproliferativeCytotoxicity against SKOV-3 and HepG2 tumor cell lines. bldpharm.com
3,5-disubstituted pyridin-2(1H)-onesAnalgesicInhibition of cutaneous mechanical allodynia in rats. nih.gov
General Pyridin-2(1H)-one derivativesUrease InhibitionDemonstrated superior pharmacological properties compared to standard compounds. researchgate.net
General Pyridin-2(1H)-one derivativesAntiviralActivity against various viruses, including HIV and HBV. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B2788471 6-(amino(phenyl)methyl)pyridin-2(1H)-one CAS No. 140372-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[amino(phenyl)methyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(9-5-2-1-3-6-9)10-7-4-8-11(15)14-10/h1-8,12H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAAALJNGHUMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment and connectivity of each proton and carbon atom can be mapped out.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the molecular structure. A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proportional to the number of protons), and splitting patterns (indicating adjacent protons). For 6-(amino(phenyl)methyl)pyridin-2(1H)-one, distinct signals would be expected for the protons on the pyridinone ring, the phenyl ring, the methine group (CH), the amino group (NH₂), and the amide proton (NH).

Similarly, a ¹³C NMR spectrum would show discrete signals for each unique carbon atom in the molecule. The chemical shifts of these signals would help in assigning the carbons of the pyridinone and phenyl rings, the methine carbon, and the carbonyl carbon (C=O) of the pyridinone moiety. Data from related structures, such as N-phenylpyridin-2-amine, show characteristic chemical shifts for the pyridine (B92270) and phenyl ring carbons that serve as a reference for interpreting the spectrum of the target compound. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.2 - 7.5125 - 145
Pyridinone-H6.0 - 7.5105 - 160
Methine-CH4.5 - 5.550 - 65
Amine-NH₂1.5 - 3.5N/A
Amide-NH10 - 12N/A
Carbonyl C=ON/A160 - 170

Note: These are predicted ranges based on typical values for similar functional groups and may vary based on solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. It would be used to confirm the connectivity of protons within the phenyl ring and the pyridinone ring, and to link the methine proton to its neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, simplifying the interpretation of the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds. This is particularly powerful for connecting different fragments of the molecule. For instance, it could show correlations from the methine proton to carbons in both the phenyl and pyridinone rings, confirming the central position of the aminomethylphenyl group.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₁₂H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value. Analysis of related heterocyclic amines has demonstrated the utility of HRMS in confirming elemental compositions. rsc.org

The fragmentation pattern observed in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule might include the loss of the amino group, cleavage of the bond between the methine carbon and the pyridine ring, or fragmentation of the phenyl ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy : An FT-IR spectrum of the compound would be expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), the C=O stretching of the pyridinone ring (a strong band around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum.

Studies on similar substituted aminopyridines have utilized both FT-IR and FT-Raman to assign vibrational modes successfully. core.ac.uk

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amine/AmideN-H stretch3200 - 3500
Aromatic C-HC-H stretch3000 - 3100
CarbonylC=O stretch1650 - 1680
Aromatic RingsC=C / C=N stretch1400 - 1600
AmineN-H bend1550 - 1650

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. Furthermore, it reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π–π stacking.

For this compound, X-ray analysis would confirm the planarity of the phenyl and pyridinone rings and determine the dihedral angle between them. It would also elucidate the hydrogen-bonding network, likely involving the amino group, the amide N-H, and the carbonyl oxygen. Crystal structure analyses of related pyridinone and pyrazolo[3,4-b]pyridine derivatives have provided detailed insights into their molecular geometry and supramolecular assembly. nih.govjournal-vniispk.ruresearchgate.net

Chromatographic Methods for Compound Purity and Separation

Chromatographic techniques are essential for the separation and purification of the target compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of a sample. By using an appropriate column (e.g., reverse-phase C18) and mobile phase, the compound can be separated from any impurities or starting materials. The purity is typically assessed by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS can be used for both separation and identification. However, derivatization might be necessary to increase the volatility of the compound. nist.gov

Column Chromatography : This is the standard method for purification on a preparative scale following a chemical synthesis. Different stationary phases (like silica (B1680970) gel) and solvent systems would be tested to achieve optimal separation.

The development of analytical methods using techniques like liquid chromatography-mass spectrometry (LC-MS) for related compounds highlights the importance of chromatography in the analysis of complex biological and chemical samples. nih.gov

Structure Activity Relationship Sar Studies of 6 Amino Phenyl Methyl Pyridin 2 1h One Derivatives

Elucidating the Role of the Pyridin-2(1H)-one Scaffold in Modulating Biological Activity

The pyridin-2(1H)-one, or 2-pyridone, ring is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions and its presence in numerous bioactive molecules. researchgate.netnih.gov This six-membered heterocyclic ring can act as a versatile building block, offering multiple positions for chemical modification. nih.gov Its physicochemical properties can be fine-tuned by adjusting polarity, lipophilicity, and hydrogen bonding capabilities, making it a valuable component in drug design. nih.govfrontiersin.org

The 2-pyridone core is a key pharmacophore that exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov The scaffold itself can serve as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), allowing it to form crucial interactions with target proteins like kinases and reverse transcriptase. nih.govfrontiersin.org For instance, in the context of bromodomain inhibitor BDR9, the pyridinone moiety was shown to form important interactions with amino acid residues such as Asn100, Tyr57, and Tyr106. nih.govfrontiersin.org

Furthermore, the pyridin-2(1H)-one ring has been employed as a bioisostere for other chemical groups like amides, phenols, and various nitrogen-containing heterocycles. nih.govfrontiersin.org This bioisosteric replacement can lead to improved potency, selectivity, or pharmacokinetic profiles. For example, replacing a phenyl ring with a pyridinone was used in the design of mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1) to increase the number of hydrogen bond acceptors and enhance properties. nih.govfrontiersin.org The nature of substituents on the pyridinone ring also plays a critical role; electron-withdrawing groups can increase the acidity of the N-H proton, thereby strengthening interactions with the active site of a target enzyme. nih.govfrontiersin.org The versatility and favorable interaction profile of the pyridin-2(1H)-one scaffold make it a central element in modulating the biological activity of its derivatives. researchgate.net

Impact of the Amino(phenyl)methyl Moiety on Target Interaction and Activity Profile

The amino(phenyl)methyl group attached at the C6-position of the pyridinone ring is a critical determinant of the biological activity of these compounds. This moiety often projects into a binding pocket of the target protein, where its components—the phenyl ring and the amino group—can form specific and vital interactions.

The phenyl ring within the amino(phenyl)methyl moiety is a key site for modification to enhance potency and selectivity. Docking analyses have shown that this phenyl group can engage in hydrophobic interactions or π-stacking with residues in the target's active site. nih.govfrontiersin.org The position and nature of substituents on this ring can significantly alter these interactions.

For example, in the development of bromodomain BDR9 inhibitors, adding various substituents to the phenyl group of a hit compound led to derivatives with potent inhibitory activity at nanomolar concentrations. nih.govfrontiersin.org Similarly, in a series of pyrimidine-pyridine hybrids with anti-inflammatory activity, it was found that increasing the number of methoxy (B1213986) groups on the phenyl ring attached to the pyridine (B92270) scaffold enhanced the biological effect. mdpi.com This suggests that the electronic and steric properties of the substituents can fine-tune the binding affinity.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity
Compound SeriesTargetSubstitution PatternObserved Effect on ActivityReference
BDR9 InhibitorsBromodomain BDR9Various substituents added to the phenyl groupIncreased potency to nanomolar concentrations nih.govfrontiersin.org
Pyrimidine-Pyridine HybridsAnti-inflammatory targetsIncreasing number of methoxy groupsEnhanced anti-inflammatory activity mdpi.com

The amino group of the 6-(amino(phenyl)methyl) moiety is another crucial point for interaction and modification. The substitution pattern on the nitrogen atom—whether it is a primary (NH2), secondary (NHR), or tertiary (NRR') amine—can influence the compound's hydrogen bonding capacity, basicity, and steric profile, all of which affect target binding.

Studies on various pyridine derivatives have highlighted the importance of the amino group and its substituents. For instance, in a series of 2-substituted-6-aminopyridines evaluated for anticonvulsant activity, different substitution patterns on the amino group at the 2-position led to significant variations in activity against maximal electroshock (MES) and pentylenetetrazole-induced seizures. nih.gov Compounds with specific N-substituents, such as 2-hydroxy-3-piperazinopropylamino or 2-(1-imidazolyl)ethylamino, were found to be particularly active. nih.gov

Table 2: Influence of Amino Group Substitution on Activity
Compound SeriesBiological ActivityActive Substitution Pattern ExampleObserved OutcomeReference
2-Substituted-6-aminopyridinesAnticonvulsant2-hydroxy-3-piperazinopropylaminoHigh activity against MES-induced seizures nih.gov
2-Substituted-6-methylpyridinesAnticonvulsant2-[2-(1-imidazolyl)ethylamino]High activity against MES-induced seizures nih.gov
3-Aminopyridin-2(1H)-onesCytoprotective3-(Arylmethylamino)Generation of potentially active derivatives nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. Conformational analysis of 6-(amino(phenyl)methyl)pyridin-2(1H)-one derivatives helps to understand the spatial relationship between the pyridinone ring and the amino(phenyl)methyl substituent. The relative orientation of these groups, often defined by rotatable bonds, can determine whether the molecule adopts a bioactive conformation that fits optimally into the target's binding site. Factors such as steric hindrance between substituents and intramolecular hydrogen bonding can lock the molecule into a preferred conformation, which may or may not be favorable for activity. While specific conformational analysis studies on this exact scaffold were not prominently found in the initial search, the principles are broadly applicable in drug design and are often investigated using computational methods like molecular dynamics simulations to predict low-energy, bioactive conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various physicochemical properties and structural features (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthesis.

For derivatives of the pyridin-2-one scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. mdpi.com For instance, a 3D-QSAR study on pyridin-2-one derivatives as mutant IDH1 inhibitors yielded models with high predictive ability (CoMFA Q² = 0.765; CoMSIA Q² = 0.770). mdpi.com These models provide contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such insights are invaluable for the rational design of new analogs. For example, the analysis might show that introducing a hydrophobic group in a specific region or a hydrogen bond donor in another would likely improve the inhibitory potency of the compounds. mdpi.com These predictive models serve as a powerful tool to complement experimental SAR studies, accelerating the discovery of more potent and selective molecules. mdpi.comwjpsonline.comresearchgate.net

Exploration of Biological Activities and Potential Mechanisms

Enzyme Inhibition Studies

The unique structural characteristics of 6-(amino(phenyl)methyl)pyridin-2(1H)-one make it a candidate for interaction with a variety of enzymes. The pyridinone ring can act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions within enzyme active sites.

While direct studies on the inhibition of soluble epoxide hydrolase (sEH) by this compound are not extensively documented, the broader class of pyridinone-containing molecules has been explored as sEH inhibitors. For instance, benzoxazolone-5-urea derivatives, which share some structural similarities, have shown potent sEH inhibitory properties. The mechanism of these inhibitors often involves the urea (B33335) or amide groups forming key hydrogen bonds with catalytic residues in the enzyme's active site. The benzyl (B1604629) group, a prominent feature of this compound, is also a recurring fragment in many amide or urea-type sEH inhibitors, suggesting that it may contribute to binding within the hydrophobic regions of the active site. Further investigation is required to determine the specific inhibitory activity and mechanism of this compound against sEH.

The pyridinone scaffold is a well-established core for the design of kinase inhibitors. Pyridinone derivatives have been investigated as inhibitors of a wide range of kinases, including protein tyrosine kinases (PTKs), mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), and Src kinase. The pyridinone moiety can serve as a bioisostere for other functional groups and can form crucial hydrogen bond interactions with the kinase hinge region, which is essential for potent inhibitory activity.

Studies on related 3,5-disubstituted pyridin-2(1H)-one derivatives have demonstrated their potential as inhibitors of p38α MAPK, a kinase implicated in pain and inflammation. For example, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was identified as a p38α MAPK inhibitor. While the specific kinase inhibition profile of this compound has not been detailed, its structural components suggest a potential for interaction with the ATP-binding site of various kinases.

Kinase TargetReported Activity of Pyridinone DerivativesReference
Protein Tyrosine Kinases (PTK)Pyridinone–quinazoline derivatives showed cytotoxic activity targeting PTKs.
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs)Pyridinone–thienopyrimidine derivatives displayed moderate to potent MNK inhibitory activity.
c-Src KinaseCertain 2-pyridone derivatives exhibited c-Src kinase inhibitory activity with IC50 values in the micromolar range.
p38α MAPK3,5-disubstituted pyridin-2(1H)-ones have been identified as inhibitors.

The pyridinone chemical class has famously yielded potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds act via a noncompetitive mechanism with respect to deoxynucleoside triphosphates, binding to a specific allosteric site on the enzyme. This binding induces a conformational change that inhibits the catalytic activity of the enzyme. For instance, compounds like L-697,639 and L-697,661, which are derivatives of pyridinone, have shown IC50 values in the nanomolar range against HIV-1 RT. The inhibitory potency of these compounds can be dependent on the template-primer used in the assay.

While the direct inhibitory activity of this compound against HIV-1 RT is not specified in the available literature, its core structure is consistent with that of known pyridinone-based RT inhibitors. Further enzymatic assays would be necessary to quantify its specific activity.

Compound ClassEnzyme TargetMechanism of ActionReported IC50 RangeReference
Pyridinone DerivativesHIV-1 Reverse TranscriptaseNoncompetitive, slow-binding inhibition20-800 nM (template-dependent)

Receptor Interaction and Modulation

In addition to enzyme inhibition, pyridinone-based compounds have been investigated for their ability to interact with and modulate the function of various cellular receptors.

The pyridinone scaffold has been utilized in the design of ligands for various receptors, including cannabinoid and adenosine (B11128) receptors. For example, a series of novel N-aryl-2-pyridone-3-carboxamide derivatives were synthesized and evaluated as agonists for the human cannabinoid receptor type II (CB2R). Molecular docking studies of these compounds suggested a binding pose within the orthosteric pocket of the receptor.

More recently, pyridinone derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor (A2AR), with potential applications in cancer immunotherapy. A pyridinone hit compound was identified and subsequent structure-activity relationship studies led to derivatives with strong A2AR antagonistic activity, with one compound exhibiting an IC50 of 29.0 nM. The specific binding affinity and receptor interaction profile of this compound would require dedicated radioligand binding assays and functional studies.

The potential for this compound to act as an allosteric modulator is an area that warrants further investigation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. The non-nucleoside reverse transcriptase inhibitors from the pyridinone class are a prime example of allosteric enzyme inhibitors. This established precedent suggests that the pyridinone scaffold is capable of interacting with allosteric sites. However, specific studies investigating the allosteric modulation of G-protein coupled receptors or ion channels by this compound are not yet available.

Antiproliferative and Antiviral Effects (Mechanistic Focus)

The core structure of this compound has served as a scaffold for the development of various derivatives exhibiting potent antiproliferative and antiviral activities. The mechanisms behind these effects are diverse, targeting specific cellular and viral machinery.

Cellular Target Identification in Antiproliferative Contexts

Research into the antiproliferative mechanisms of pyridin-2(1H)-one derivatives has identified several key cellular targets. A notable example is the pyrazolopyrimidine derivative, 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP), which has demonstrated significant anti-proliferative effects against prostate cancer cells. researchgate.net The primary mechanism of action for FMPPP involves the induction of autophagy and the inhibition of the mTOR/p70S6K signaling pathway, which is crucial for cell growth and proliferation. researchgate.net

Another class of related compounds, the thieno[2,3-d]pyrimidine (B153573) derivatives, has been shown to inhibit de novo purine (B94841) biosynthesis. acs.org Specifically, these compounds target the enzymes glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), which are essential for the synthesis of purines, the building blocks of DNA and RNA. acs.org By inhibiting these enzymes, the derivatives effectively halt DNA replication and cell division in cancer cells.

Furthermore, pyranopyrazole derivatives have been identified as inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). nih.gov This enzyme is a promising therapeutic target, particularly in castration-resistant prostate cancer. nih.gov The inhibition of AKR1C3 by these compounds presents a targeted approach to combating this form of cancer.

Table 1: Antiproliferative Cellular Targets of Pyridin-2(1H)-one Derivatives

Derivative ClassCellular TargetEffectCancer Type
PyrazolopyrimidinemTOR/p70S6K pathwayInhibition of cell growth and proliferation, induction of autophagyProstate Cancer
Thieno[2,3-d]pyrimidineGARFTase and AICARFTaseInhibition of de novo purine biosynthesisGeneral Anticancer
PyranopyrazoleAKR1C3Inhibition of hormone synthesisCastration-Resistant Prostate Cancer

Elucidation of Antiviral Action Pathways (e.g., HIV-1, HBV)

The antiviral properties of pyridin-2(1H)-one derivatives have been particularly noted against Hepatitis B Virus (HBV). The 1,6-dihydroxy-pyridin-2-one moiety has been identified as a "privileged scaffold" for the inhibition of HBV ribonuclease H (RNase H). nih.gov This enzyme is a critical component of the viral polymerase and is essential for viral replication. By targeting the HBV RNase H active site, these compounds can effectively halt the viral life cycle. nih.gov

A broader antiviral mechanism has also been proposed for related compounds involving the heme oxygenase-1 (HO-1) system. nih.gov In vitro studies have demonstrated that HO-1 and its products can inhibit the replication of not only HBV but also Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov This suggests that compounds capable of modulating the HO-1 pathway could have broad-spectrum antiviral activity. nih.gov

Cytoprotective and Antioxidant Activity Mechanisms

In addition to their antiproliferative and antiviral effects, derivatives of this compound have demonstrated significant cytoprotective and antioxidant properties.

Molecular Basis of Antiradical Activity

Several studies have highlighted the potent antiradical activity of 3-aminopyridin-2(1H)-one derivatives. These compounds have shown the ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The presence of the amino group on the pyridinone ring is believed to be a key contributor to this activity.

Pyruvic acid, a related alpha-keto acid, is known for its powerful antioxidant properties, specifically its ability to act as a hydrogen peroxide (H₂O₂) trapping agent. nih.gov This non-enzymatic detoxification of reactive oxygen species (ROS) is a crucial mechanism for protecting cells from oxidative damage. nih.gov

Cellular Pathways of Cytoprotection

The cytoprotective effects of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have been demonstrated in vitro. These compounds have been shown to enhance cell survival under conditions of stress, as measured by the neutral red and MTT assays. nih.gov This suggests that these derivatives can protect cells from damage and maintain their viability. The cytoprotective activity is thought to be linked to their antioxidant properties, which mitigate the harmful effects of oxidative stress on cellular components. nih.gov

Antimicrobial Activity Investigations (Mechanistic Focus)

The antimicrobial potential of pyridin-2(1H)-one derivatives has been explored, with studies revealing specific mechanisms of action against various pathogens.

N-amino-5-cyano-6-pyridones have emerged as potent antimicrobial agents that target bacterial DNA gyrase A. nih.gov This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov This targeted approach makes these compounds promising candidates for the development of new antibiotics.

Another class of related heterocyclic compounds, the 6H-1,2-oxazin-6-ones, has shown significant antibacterial activity against resistant bacterial strains. nih.gov Molecular docking studies suggest that these compounds may target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. nih.gov By inhibiting DHFR, these compounds disrupt essential metabolic pathways in bacteria.

Table 2: Antimicrobial Mechanisms of Pyridin-2(1H)-one and Related Compounds

Compound ClassBacterial TargetMechanism of Action
N-amino-5-cyano-6-pyridonesDNA gyrase AInhibition of DNA replication
6H-1,2-oxazin-6-onesDihydrofolate reductase (DHFR)Inhibition of folate synthesis

Bacterial Regulator Protein Interaction Studies

There are no publicly available scientific studies that specifically investigate the interaction of this compound with bacterial regulator proteins. Bacterial regulator proteins are crucial for processes such as gene expression, and their modulation can impact bacterial survival and virulence. However, without dedicated research, any potential interaction of this compound with such proteins remains purely speculative. Consequently, no data tables or detailed research findings can be presented for this section.

Inhibition of Microbial Virulence Factors

Similarly, the scientific literature lacks any studies focused on the ability of this compound to inhibit microbial virulence factors. The inhibition of virulence factors, which are molecules that enable bacteria to cause disease, is a modern approach to developing antimicrobial therapies that may circumvent the development of resistance. Research in this area for other pyridinone-related structures is ongoing, but specific findings for this compound have not been reported. Therefore, no data on its potential as an inhibitor of microbial virulence factors can be provided.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in virtual screening and rational drug design, helping to understand the structural basis of protein-ligand interactions.

Prediction of Binding Modes and Affinities

Molecular docking simulations are widely used to predict how pyridinone derivatives bind to the active sites of various protein targets and to estimate their binding affinity, often expressed as a docking score. nih.govnih.gov For instance, in a study exploring 2-pyridone derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, molecular docking was used to ascertain the nature and mode of interactions. nih.gov The simulations predicted the binding poses of twenty-three different 2-pyridone derivatives within the Mpro active site, with the top-ranked compounds identified based on their glide scores. nih.gov

Similarly, studies on aminomethyl-piperidones as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used docking to determine the optimal conformations of the molecules in the enzyme's active site. nih.gov Such analyses provide a reliable starting point for calculating molecular descriptors used in quantitative structure-activity relationship (QSAR) models. nih.gov The binding affinity, often correlated with the docking score, helps in prioritizing compounds for further experimental testing. For example, in a study of 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives as potential antithrombotic agents, molecular docking against the coagulation factor XI protease showed that the presence of a thiourea (B124793) fragment increased the binding affinity for the target protein. d-nb.info

Predicted Binding Affinities of Representative Pyridone Derivatives Against Various Targets
Compound ClassTarget ProteinTop Docking/Binding Score (kcal/mol)Reference
Thiazole clubbed pyridine (B92270) scaffoldSARS-CoV-2 Mpro-8.6 strath.ac.uk
Cyanopyridone derivative (5a)VEGFR-2-8.31 mdpi.com
Cyanopyridone derivative (5e)HER-2-9.58 mdpi.com
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivativeCoagulation Factor XI-7.9 d-nb.info

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for the ligand's affinity and selectivity. These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. For substituted pyridine derivatives investigated as Lysine-specific demethylase 1 (LSD1) inhibitors, molecular docking studies suggested that Lys661 and Asp555 were key residues for binding. nih.gov

In another study focusing on 2-pyridone derivatives targeting the SARS-CoV-2 main protease, docking revealed that a lead compound formed hydrogen bonds with key residues such as SER144, LEU141, HIS163, MET165, and GLU166, while also establishing important hydrophobic interactions with HIS41 and CYS145. researchgate.net These findings are vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to enhance its binding potency and selectivity. nih.govacs.org For example, understanding that a specific hydrogen bond with a key residue is essential allows chemists to design new analogs that preserve or strengthen this interaction. researchgate.net

Key Interacting Residues for Pyridone/Pyridine Derivatives with Target Proteins
Compound ClassTarget ProteinKey Interacting ResiduesInteraction TypeReference
Substituted PyridineLSD1Asp555, Lys661, Trp695, Tyr761Hydrogen bonding, Electrostatic nih.gov
2-Pyridone DerivativeSARS-CoV-2 MproHIS41, HIS163, GLU166, CYS145Hydrogen bonding, Hydrophobic researchgate.net
Thiazolino 2-pyridoneChlamydia trachomatisGlu154, Phe151, Arg150, Cys145Hydrogen bonding jchemlett.com
Pyridinone DerivativeBDR9Asn100, Tyr57, Tyr106, Ile53Hydrogen bonding, π-interaction nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. semanticscholar.org This technique is crucial for assessing the stability of the binding pose predicted by docking and for a more accurate calculation of binding free energies. nih.gov

In studies of pyridin-2-one and substituted pyridine inhibitors, MD simulations are performed on the most promising ligand-protein complexes obtained from docking. nih.govnih.gov For instance, 100-nanosecond MD simulations of 2-pyridone derivatives complexed with the COVID-19 main protease demonstrated that covalently docked compounds remained stable, suggesting they could serve as effective lead compounds. nih.gov Analysis of MD trajectories typically involves calculating the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and analyzing hydrogen bond occupancy over the simulation period. semanticscholar.org In the case of substituted pyridine inhibitors of LSD1, MD simulations revealed the importance of a conserved water-bridge motif between the ligands and the protein, a detail that static docking might miss. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to calculate various molecular properties of pyridinone derivatives, providing insights into their geometry, stability, and chemical reactivity. nih.govelectrochemsci.org

Geometry Optimization and Conformational Analysis

Before performing more complex calculations like docking or MD, the three-dimensional structure of the ligand must be optimized to its lowest energy state. DFT is a reliable method for this geometry optimization. electrochemsci.org Studies on pyridine derivatives use DFT, often with the B3LYP functional and a basis set like 6-311G(d,p), to determine the most stable conformation of the molecule. nih.govnih.gov For example, in a study of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the molecular structure was determined using the DFT B3LYP/6-311G(2d,2p) approach and then compared with experimental X-ray diffraction data to validate the computational model. nih.gov This conformational analysis is critical because the molecule's shape dictates how it will fit into a protein's binding site.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

DFT calculations are used to determine the HOMO and LUMO energies for pyridinone derivatives. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In a computational study of 2-pyridone derivatives, FMO analysis was used to assess their electronic structures. researchgate.net Similarly, for a bromo-substituted imidazo[4,5-b]pyridine derivative, the calculated HOMO–LUMO energy gap was found to be 2.3591 eV, providing a quantitative measure of its stability. nih.gov This analysis helps in understanding the molecule's potential to participate in charge-transfer interactions, which are often crucial for its biological activity.

Calculated FMO Properties for Representative Pyridine Derivatives Using DFT
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591 nih.gov
2,3-Pyridinedicarboxylic acid-7.940-2.9105.030 electrochemsci.org
2,5-Pyridinedicarboxylic acid-7.960-2.5805.380 electrochemsci.org

Reactivity Descriptors and Fukui Functions

The Fukui function, ƒ(r), is a prominent local reactivity descriptor that indicates the change in electron density at a specific point (r) when the total number of electrons in the molecule changes. bas.bg It is a powerful tool for identifying the most likely sites for nucleophilic and electrophilic attacks.

The Fukui functions are typically categorized into three types:

ƒ+(r): for nucleophilic attack (attack by a species donating electrons). This function identifies the sites most susceptible to gaining an electron.

ƒ-(r): for electrophilic attack (attack by a species accepting electrons). This function highlights the sites most likely to lose an electron.

ƒ0(r): for radical attack.

The table below illustrates the conceptual global reactivity descriptors that would be calculated for a molecule like 6-(amino(phenyl)methyl)pyridin-2(1H)-one from the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)Propensity to accept electrons.

This table outlines the standard DFT-based descriptors used to assess molecular reactivity.

Cheminformatics and Ligand-Based Design Approaches

Cheminformatics and ligand-based design are pivotal in modern drug discovery, enabling the rational design of new molecules and the efficient exploration of chemical space. These approaches leverage the structural information of known active compounds to identify novel candidates with similar or improved properties.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.

For the pyridin-2(1H)-one scaffold, pharmacophore models have been developed to understand the structure-activity relationships (SAR) for various biological targets. In a study on 1,5-disubstituted-pyridin-2(1H)-one derivatives as potential anti-cancer agents, pharmacophore models were constructed to differentiate between anti-cancer and anti-fibrosis activities. nih.gov The study revealed that specific features were crucial for potent anti-cancer activity. For example, a model designated F4, which included an aromatic sub-site, was associated with potent anti-cancer effects. nih.gov The lead compound from this study, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, which is structurally related to the subject of this article, showed high potency and selectivity. nih.gov

A hypothetical pharmacophore model for this compound, based on its structure and typical features of related compounds, would likely include the features outlined in the table below.

Feature TypeLocation on this compoundRole in Molecular Recognition
Hydrogen Bond Donor -NH group of the pyridinone ring, -NH2 of the amino groupForms hydrogen bonds with target protein residues.
Hydrogen Bond Acceptor Carbonyl oxygen (C=O) of the pyridinone ring, Nitrogen in the pyridinone ringAccepts hydrogen bonds from target protein residues.
Aromatic Ring Phenyl groupEngages in π-π stacking or hydrophobic interactions.
Hydrophobic Feature Phenyl group, pyridinone ringFits into hydrophobic pockets of the target protein.

This table describes the key pharmacophoric features present in the this compound structure.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com Ligand-based virtual screening uses the structure of a known active compound as a template to find other molecules with similar shapes or pharmacophoric features.

This approach has been successfully applied to the pyridin-2-one class of compounds. In a study aimed at discovering new mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, a combination of 3D-QSAR, scaffold hopping, and virtual screening was employed, using pyridin-2-one as a core structure. mdpi.comnih.gov The process involves:

Building a Query: Creating a model based on a known active pyridin-2-one inhibitor. This could be a shape-based model or a pharmacophore model.

Database Screening: Searching a large chemical database (e.g., ZINC, PubChem) for compounds that match the query.

Hit Selection and Filtering: The initial hits are ranked based on how well they fit the model. They are often filtered further based on drug-likeness properties (e.g., Lipinski's Rule of Five) and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. researchgate.net

Docking and Refinement: The top-ranked hits are then often subjected to molecular docking simulations to predict their binding mode and affinity to the target protein more accurately.

Through such a workflow, researchers successfully identified several novel compounds with potential inhibitory activity. mdpi.comresearchgate.net This demonstrates that virtual screening is a powerful and effective strategy for discovering new analogs of this compound with desired biological activities.

Step in Virtual ScreeningDescriptionExample Application for Pyridin-2-one Analogs
1. Template Selection An active pyridin-2-one derivative is chosen as the starting point.Compound 29 (a potent mIDH1 inhibitor) was used as a template molecule. mdpi.com
2. Model Generation A 3D-QSAR or pharmacophore model is built based on the template.CoMFA and CoMSIA models were generated to predict the activity of new compounds. mdpi.com
3. Database Screening A library of compounds is screened against the model.A chemical database is searched for molecules fitting the pharmacophore of pyridin-2-one inhibitors.
4. Hit Identification Molecules with high similarity scores are identified as "hits".Novel compounds were designed and identified as potential mIDH1 inhibitors. researchgate.net

This table summarizes the typical workflow for a virtual screening campaign to discover analogs of pyridin-2-one derivatives.

Advanced Research Applications and Chemical Biology Probes

Development as Molecular Probes for Biochemical Pathways

The aminopyridine scaffold, a key feature of 6-(amino(phenyl)methyl)pyridin-2(1H)-one, is recognized for its intrinsic fluorescent properties, making it a promising platform for the development of molecular probes. researchgate.netnih.gov Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield, a critical characteristic for a sensitive fluorescent reporter. nih.gov Researchers have leveraged this by synthesizing series of multisubstituted aminopyridines to study their photophysical properties, demonstrating their potential in biological imaging and detection. mdpi.comsciforum.net

A compelling application of this scaffold is in the creation of ratiometric fluorescent probes for metal ions. A novel probe based on a 6-amino-2,2′-bipyridine scaffold—structurally analogous to the aminopyridinone core—was developed for the sensitive detection of endogenous Zn²⁺. mdpi.com This probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine, exhibits a distinct ratiometric shift in its fluorescence emission upon binding to zinc, allowing for accurate quantification of the ion by measuring the ratio of fluorescence intensities at two different wavelengths. This capability is crucial for minimizing background interference in complex biological environments like living cells. mdpi.com The probe demonstrated high affinity for Zn²⁺ and was successfully used to image endogenous zinc released during apoptosis in A549 cells, highlighting the scaffold's utility in tracking dynamic biochemical events. mdpi.com

Table 1: Photophysical Properties of an Exemplary 6-Aminobipyridine-Based Zinc Probe. mdpi.com
Probe StateExcitation λ (nm)Emission λ (nm)Description
Free Probe326438Fluorescence emission in the absence of Zn²⁺.
Probe + Zn²⁺326465Fluorescence emission shifts to a longer wavelength upon Zn²⁺ binding.

Furthermore, the aminopyridine structure can be modified for "click-and-probing" applications. By incorporating an azide (B81097) group, a "pre-fluorescent" probe can be synthesized that only becomes fluorescent after a bioorthogonal click reaction with an alkyne-modified biomolecule, such as a protein. nih.govmdpi.com This "switch-on" mechanism is highly advantageous for reducing background signals in cellular imaging experiments. nih.gov

Utility in Fragment-Based Drug Design Initiatives

The pyridinone ring is a privileged scaffold in medicinal chemistry and is widely applied in fragment-based drug design (FBDD). nih.govfrontiersin.orgbohrium.com FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.govdundee.ac.uk These initial hits are then optimized and grown into more potent, drug-like molecules using structure-guided methods. nih.gov

A notable example of the pyridone scaffold's utility in FBDD is the discovery of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are important targets in cancer therapy. acs.org An FBDD screen identified a phenylpyridazinone fragment (a related heterocyclic core) as a weak binder to the BRD4 bromodomain. acs.org Although the initial affinity was low, X-ray crystallography revealed key binding interactions that served as a foundation for optimization.

The crucial interactions included a hydrogen bond between the pyridazinone carbonyl oxygen and a conserved asparagine residue (Asn433) in the protein's binding pocket. acs.org Guided by this structural information, chemists elaborated on the fragment, replacing the pyridazinone with a pyridone core and exploring various substituents to enhance binding affinity and improve physicochemical properties. This structure-based "fragment growing" strategy led to the development of highly potent inhibitors with single-digit nanomolar activity in both biochemical and cellular assays. acs.org

Table 2: Evolution from a Pyridazinone Fragment to a Potent BET Inhibitor. acs.org
CompoundDescriptionBinding Affinity (Kᵢ) to BRD4Cellular Potency (IC₅₀)
Fragment 1Initial phenylpyridazinone hit from NMR screen.160 µMNot Reported
Pyridone 25eOptimized acyclic pyridone derivative.0.004 µM (4 nM)0.015 µM (15 nM)
Macrocycle 61aFurther optimized macrocyclic pyridone inhibitor.0.001 µM (1 nM)0.004 µM (4 nM)

This case study demonstrates the value of the pyridone scaffold in FBDD. Its ability to form specific, anchoring hydrogen bonds provides a reliable starting point for medicinal chemistry optimization, enabling the rapid development of high-affinity ligands from low-affinity fragments. acs.org

Application as Biomolecular Mimetics

Biomolecular mimetics are compounds designed to replicate the structure and function of natural biological molecules, such as peptides or nucleic acids. nih.gov The pyridinone scaffold is well-suited for this purpose, often serving as a bioisostere for amide bonds or aromatic amino acid side chains like phenol. nih.govfrontiersin.org Its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) allows it to mimic the key interactions of peptide backbones.

One advanced application is the design of pyridone-based mimetics of post-translationally modified amino acids. For example, a novel pyridone-based analog was specifically designed and synthesized to mimic phosphotyrosine. nih.gov Phosphotyrosine is a critical component of cell signaling pathways, recognized by specialized protein modules called SH2 domains. The synthesized pyridone compound was engineered to replicate the binding interactions of the phosphate (B84403) group, demonstrating the potential for this scaffold to be used in creating non-hydrolyzable peptide mimics to modulate protein-protein interactions in signaling cascades. nih.gov While peptides that mimic protein surfaces are a promising strategy for interfering with protein-protein interactions, their utility can be limited by poor stability. nih.govnih.gov Rigid scaffolds like pyridinone can overcome this limitation by providing a stable, non-peptidic framework that correctly orients the necessary functional groups for biological recognition.

Use in Coordination Chemistry as Ligands for Metal Ions

The 6-aminopyridin-2-one structure contains multiple potential donor atoms—the pyridine (B92270) ring nitrogen, the exocyclic amino nitrogen, and the carbonyl oxygen—making it an effective ligand for coordinating with metal ions. researchgate.net Derivatives of 2-aminopyridine (B139424) and 2-pyridone are known to be versatile ligands that can support the formation of a variety of metal complexes. researchgate.netnih.gov

The ability of the 6-aminopyridine portion of the molecule to act as a bidentate chelator, binding to a metal center through both the ring nitrogen and the amino group, is particularly significant. This chelation effect leads to the formation of stable, five-membered rings with the metal ion, enhancing complex stability. Hydroxypyridinone (HOPO) derivatives, which are structurally related, are well-known for their strong and selective chelation of hard metal ions like iron(III). kcl.ac.uk

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Diversification

The future of drug discovery for compounds like 6-(amino(phenyl)methyl)pyridin-2(1H)-one lies in the development of novel and efficient synthetic methodologies that allow for extensive diversification. While classical methods for creating the 2-pyridone ring, such as the cyclocondensation of dicarbonyl compounds with amines, have been effective, modern organic synthesis offers a plethora of new tools. researchgate.netnih.gov

Recent advances focus on transition-metal-catalyzed C-H bond functionalization, which allows for the direct introduction of various substituents onto the pyridone core. rsc.org This approach is more atom-economical and can lead to a wider range of derivatives that would be difficult to access through traditional means. Furthermore, one-pot, multi-component reactions are being developed to construct highly substituted pyridones from simple, readily available starting materials, streamlining the synthesis process. researchgate.netnih.gov An oxidative amination process that converts cyclopentenones into pyridones offers a rapid and regioselective route to these scaffolds. chemrxiv.org

Future synthetic efforts could focus on the following:

Combinatorial Chemistry: Utilizing solid-phase organic synthesis (SPOS) to create large libraries of this compound analogs for high-throughput screening. nih.gov

Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of key intermediates and final products.

Biocatalysis: Using enzymes to catalyze specific reactions, offering high chemo-, regio-, and stereoselectivity, which is particularly important for developing optically active drugs.

A summary of potential synthetic strategies is presented below:

Synthetic StrategyDescriptionPotential Advantages
C-H Functionalization Direct introduction of functional groups onto the pyridone ring using transition metal catalysts.High atom economy, access to novel derivatives.
Multi-component Reactions One-pot synthesis from three or more simple starting materials.Increased efficiency, reduced waste, rapid library generation.
Oxidative Amination Conversion of cyclopentenones to pyridones.Operational simplicity, mild conditions, scalability. chemrxiv.org
Solid-Phase Synthesis Synthesis of compounds on a solid support for combinatorial library generation.Amenable to automation and high-throughput screening. nih.gov

Deeper Mechanistic Insights into Biological Activities

While pyridinone-containing compounds are known to exhibit a wide range of biological activities, a deeper understanding of their precise mechanisms of action at the molecular level is crucial for rational drug design. frontiersin.orgnih.gov For this compound and its derivatives, future research should aim to elucidate how they interact with their biological targets.

Pyridinones are recognized for their ability to act as hydrogen bond donors and acceptors, which allows them to bind to various biological macromolecules, including enzymes and receptors. frontiersin.orgnih.gov For instance, the pyridinone motif can act as a peptide bond isostere, interacting with the hinge region of kinases. nih.gov

Key areas for future mechanistic studies include:

Target Identification and Validation: Using chemical proteomics and other advanced techniques to identify the specific cellular targets of active compounds.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound bound to its target, revealing key binding interactions.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding modes and affinities, guiding the design of more potent and selective analogs. nih.gov

Pharmacophore Modeling: Developing models that define the essential structural features required for biological activity, which can then be used to screen for new compounds. nih.gov

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. astrazeneca.comjsr.orgmdpi.com For the development of novel this compound analogs, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds. astrazeneca.comannexpublishers.com This allows for the rapid screening of vast virtual libraries to identify promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov These models can be tailored to generate novel pyridinone derivatives that are predicted to have high affinity and selectivity for a specific biological target.

Synthesis Planning: AI tools can assist chemists in devising the most efficient synthetic routes for target molecules, accelerating the synthesis of novel compounds.

Development of Optically Active Forms and Chiral Recognition Studies

The presence of a chiral center in this compound means that it exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers can have different biological activities, potencies, and toxicity profiles. Therefore, a critical area of future research is the development of methods to synthesize and isolate the individual enantiomers (optically active forms) and to study their specific interactions with biological targets.

Future research in this area will likely involve:

Asymmetric Synthesis: Developing stereoselective synthetic routes to produce a single enantiomer of the target compound.

Chiral Chromatography: Using chiral stationary phases in high-performance liquid chromatography (HPLC) to separate enantiomers from a racemic mixture.

Chiral Recognition Studies: Investigating how the different enantiomers interact with chiral biological molecules, such as proteins and nucleic acids. nih.govnih.gov This can be studied using techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy to understand the basis of enantioselective binding. mdpi.com Understanding these interactions is fundamental to designing safer and more effective chiral drugs. rsc.org

Investigation of Alternative Biological Targets Beyond Current Findings

The versatility of the pyridinone scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their currently identified activities. nih.govbohrium.com A systematic investigation into alternative biological targets could uncover novel therapeutic applications.

Pyridinone-containing compounds have been shown to target a wide array of proteins, including:

Protein tyrosine kinases bohrium.com

Histone deacetylases (HDACs) nih.gov

Isocitrate dehydrogenase (IDH) nih.gov

Dopamine transporters nih.gov

Future research should employ a broad-based screening approach to identify new targets. This could involve:

High-Throughput Screening: Testing libraries of pyridinone derivatives against a wide panel of biological targets.

Phenotypic Screening: Assessing the effects of the compounds in cell-based assays that model various diseases, without a preconceived target.

In Silico Target Prediction: Using computational tools to predict potential biological targets based on the chemical structure of the compounds.

By exploring a wider range of biological space, researchers may uncover unexpected therapeutic opportunities for this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(amino(phenyl)methyl)pyridin-2(1H)-one and its derivatives?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions to rigidize the pyridin-2(1H)-one core with a 6-phenyl substituent. Key steps include:

  • Reagents : Palladium catalysts (e.g., Pd/C for hydrogenation), amines (for substitution), and ethanol as a solvent .
  • Conditions : Heating under reflux (e.g., 80–100°C) in aprotic solvents like DMF or DMSO to facilitate cyclization .
  • Purification : Column chromatography or crystallization for isolation .
    • Table 1 : Common Synthetic Routes
MethodKey Reagents/ConditionsYield (%)Reference
MulticomponentPd/C, H₂, ethanol60–75
Nucleophilic AdditionAmines, DMF, reflux50–65
Suzuki CouplingBoronic acids, Pd(PPh₃)₄, Na₂CO₃70–85

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 7.2–7.5 ppm for phenyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 230.1) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in rigidized scaffolds .

Advanced Research Questions

Q. How do substituent variations on the phenyl group affect biological activity in pyridin-2(1H)-one derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance lipophilicity and target binding (e.g., HIV-1 reverse transcriptase inhibition) .
  • Amino Substitutions : Improve solubility but may reduce membrane permeability .
  • Table 2 : Substituent Effects on Bioactivity
SubstituentTarget (IC₅₀)Key Finding
4-CF₃-phenylHIV-1 RT (12 nM)High potency against mutant strains
3,5-DimethylphenylM1 Receptor (EC₅₀ 8 nM)Allosteric modulation efficacy
2-FluorophenylAntimicrobial (MIC 2 µM)Enhanced bacterial uptake
References:

Q. What computational strategies are used to optimize pyridin-2(1H)-one derivatives for drug discovery?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate survivin protein interactions to design rigid tricyclic scaffolds .
  • Ligand-Based Virtual Screening : Prioritize derivatives with improved logP (1.5–3.0) and polar surface area (<90 Ų) .
  • Docking Studies : Identify key binding residues (e.g., Lys101 in HIV-1 RT) for mutagenesis resistance mitigation .

Q. How can catalytic methods enhance functionalization of the pyridin-2(1H)-one core?

  • Methodological Answer :

  • Cobalt-Catalyzed Hydroboration : Enables regioselective introduction of boron groups at C4/C6 positions for cross-coupling .
  • Photoredox Catalysis : Facilitates C-H activation for late-stage diversification (e.g., trifluoromethylation) .

Contradictions and Limitations

  • Synthetic Yields : Variations in yields (50–85%) across methods highlight sensitivity to substituent steric effects .
  • Biological Targets : While some derivatives show M1 receptor modulation, others lack selectivity over M2/M3 subtypes .

Key Recommendations for Researchers

  • Prioritize crystallographic validation of ligand-receptor complexes to refine SAR .
  • Explore dual-target inhibitors (e.g., HIV-1 RT and integrase) to mitigate resistance .

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